molecular formula C18H23N5O3 B2596701 1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one CAS No. 1241613-88-6

1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one

Cat. No.: B2596701
CAS No.: 1241613-88-6
M. Wt: 357.414
InChI Key: MQIRDAARIXYYBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one is a complex organic compound with a unique structure that includes a cyclopropylmethoxy group, a methoxyphenyl group, and a tetrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one typically involves multiple stepsThe cyclopropylmethoxy group is then added through a series of reactions involving cyclopropylmethanol and appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(tetrazol-1-yl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-25-15-7-5-14(6-8-15)16-17(23-12-19-20-21-23)18(24)22(16)9-2-10-26-11-13-3-4-13/h5-8,12-13,16-17H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIRDAARIXYYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)N2CCCOCC3CC3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.